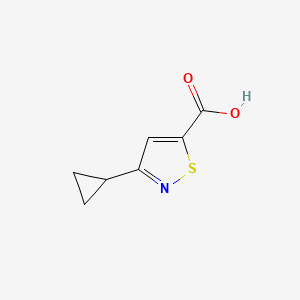

3-Cyclopropylisothiazole-5-carboxylic acid

Description

Significance of Isothiazole (B42339) Carboxylic Acid Derivatives in Contemporary Chemical Sciences

Isothiazole derivatives, particularly those containing a carboxylic acid group, represent a significant class of heterocyclic compounds in modern chemical and pharmaceutical sciences. researchgate.netthieme-connect.com The isothiazole ring is an aromatic five-membered heterocycle containing nitrogen and sulfur atoms, which imparts unique electronic and structural properties to the molecules. researchgate.netmedwinpublishers.com These compounds are recognized as important scaffolds in the development of new materials and biologically active agents. researchgate.net

The presence of the carboxylic acid function further enhances their utility. britannica.com Carboxylic acid-substituted isothiazoles have been investigated for a wide range of biological activities, including antibacterial, anti-inflammatory, and antiviral properties. chemicalbook.commdpi.com For instance, certain isothiazole carboxylic acid derivatives have been explored as potential treatments for Alzheimer's disease and as serine protease inhibitors. medwinpublishers.com The fusion of the isothiazole ring with a benzene (B151609) ring is a structural feature found in antipsychotic drugs like Ziprasidone and Perospirone. medwinpublishers.comwikipedia.org This highlights the versatility of the isothiazole scaffold in medicinal chemistry. Furthermore, these compounds serve as crucial intermediates in organic synthesis, allowing for the construction of more complex molecular architectures. mdpi.com

The significance of the cyclopropyl (B3062369) group in medicinal chemistry is also well-established. acs.orgscientificupdate.com Often used as a bioisostere for other groups, the cyclopropyl moiety can positively influence a molecule's pharmacological profile. acs.orgiris-biotech.de It can enhance metabolic stability, improve potency, increase brain permeability, and reduce off-target effects. acs.orgnih.govresearchgate.net The rigid, three-dimensional nature of the cyclopropyl ring can also help to lock a molecule into a specific conformation, which can be beneficial for binding to a biological target. iris-biotech.de

Historical Context and Evolution of Isothiazole Scaffold Research

The field of isothiazole chemistry began in 1956 with the first successful synthesis of the parent isothiazole ring. researchgate.netmedwinpublishers.com This initial preparation involved the oxidation of 5-amino-1,2-benzoisothiazole, followed by decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid. medwinpublishers.comresearchgate.net While this method is now mainly of historical interest, it opened the door to extensive investigation into the chemical and physical properties of this heterocyclic system. medwinpublishers.comresearchgate.net

Since its discovery, the chemistry of isothiazoles has rapidly advanced, with researchers developing numerous synthetic routes to access a wide variety of derivatives. medwinpublishers.com Early methods often involved the transformation of other heterocyclic compounds, such as isoxazoles, into the isothiazole ring system. medwinpublishers.com Over the years, more sophisticated and efficient synthetic strategies have been developed, including cycloaddition and condensation reactions. medwinpublishers.com These modern methods have made a diverse range of substituted isothiazoles more accessible for study and application. thieme-connect.commedwinpublishers.com The growing interest in isothiazoles has been fueled by the discovery of their broad spectrum of biological activities and their utility as building blocks in organic synthesis. researchgate.net

Current Research Landscape and Future Trajectories for 3-Cyclopropylisothiazole-5-carboxylic Acid Studies

Currently, there is limited specific published research focusing exclusively on this compound. However, based on the well-documented importance of its constituent functional groups, several future research directions can be envisioned.

The compound is a valuable synthetic intermediate. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a diverse library of new chemical entities. These derivatives could be screened for a wide range of biological activities, given the known pharmacological profiles of isothiazole-containing compounds. nih.gov

Given the properties conferred by the cyclopropyl group, research could focus on synthesizing derivatives of this compound as potential therapeutic agents. nih.govresearchgate.net The combination of the isothiazole core, known for its biological activity, and the cyclopropyl group, which can enhance drug-like properties, makes this an attractive scaffold for medicinal chemistry programs. researchgate.netacs.orgiris-biotech.de Future studies could explore its potential in areas such as oncology, infectious diseases, and neurodegenerative disorders, where isothiazole derivatives have already shown promise. medwinpublishers.comchemicalbook.com

Physicochemical Properties of this compound and Related Compounds

| Property | 3-Cyclopropylpyrazole-5-carboxylic acid | 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid | Isothiazole-5-carboxylic acid |

|---|---|---|---|

| CAS Number | 401629-04-7 sigmaaldrich.com | 1094230-05-3 cymitquimica.com | 10271-85-9 scbt.com |

| Molecular Formula | C₇H₈N₂O₂ sigmaaldrich.com | C₇H₇NO₂S cymitquimica.com | C₄H₃NO₂S scbt.com |

| Molecular Weight | 152.15 g/mol sigmaaldrich.com | 169.20 g/mol cymitquimica.com | 129.14 g/mol scbt.com |

| Appearance | Solid sigmaaldrich.com | Light green solid cymitquimica.com | - |

| Melting Point | 195-199 °C sigmaaldrich.com | - | - |

Interactive Data Table

Click to view interactive data

| Property | 3-Cyclopropylpyrazole-5-carboxylic acid | 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid | Isothiazole-5-carboxylic acid |

|---|---|---|---|

| CAS Number | 401629-04-7 sigmaaldrich.com | 1094230-05-3 cymitquimica.com | 10271-85-9 scbt.com |

| Molecular Formula | C₇H₈N₂O₂ sigmaaldrich.com | C₇H₇NO₂S cymitquimica.com | C₄H₃NO₂S scbt.com |

| Molecular Weight | 152.15 g/mol sigmaaldrich.com | 169.20 g/mol cymitquimica.com | 129.14 g/mol scbt.com |

| Appearance | Solid sigmaaldrich.com | Light green solid cymitquimica.com | - |

| Melting Point | 195-199 °C sigmaaldrich.com | - | - |

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO2S |

|---|---|

Molecular Weight |

169.20 g/mol |

IUPAC Name |

3-cyclopropyl-1,2-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C7H7NO2S/c9-7(10)6-3-5(8-11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) |

InChI Key |

KOESEZBANWMYIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NSC(=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclopropylisothiazole 5 Carboxylic Acid and Its Derivatives

Strategic Approaches for Isothiazole (B42339) Ring Formation

The construction of the isothiazole nucleus is a pivotal step in the synthesis of the target compound. Various strategies have been developed, ranging from the cyclization of acyclic precursors to the transformation of existing heterocyclic systems.

Cyclization Pathways from Precursor Molecules

The formation of the isothiazole ring often proceeds via the intramolecular cyclization of appropriately functionalized open-chain precursors. These methods typically involve the formation of the S-N bond as the key ring-closing step.

One prominent approach involves the oxidative cyclization of 3-aminopropenethiones. This method offers a direct route to substituted isothiazoles. For instance, the solvent-free oxidative cyclization of 3-aminopropenethiones using silica (B1680970) gel-supported chromium trioxide can efficiently yield 4-cyanoisothiazoles. nih.gov This reaction can be performed at room temperature or under microwave irradiation, with the yields of the corresponding isothiazoles being independent of the heating method. nih.gov

Another versatile method is the condensation of β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, under metal- and catalyst-free conditions. doi.org This one-pot synthesis of 3,5-disubstituted isothiazoles proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade, forming the C-N and S-N bonds. doi.org

| Precursor Type | Reagents and Conditions | Product Type | Reference |

| 3-Aminopropenethiones | CrO3/SiO2, solvent-free, RT or MW | 4-Cyanoisothiazoles | nih.gov |

| β-Ketodithioesters/β-Ketothioamides | NH4OAc, AcOH, air | 3,5-Disubstituted isothiazoles | doi.org |

Heteroatom-Mediated Annulation and Cyclocondensation Reactions

Annulation and cyclocondensation reactions involve the reaction of two or more components that together provide the atoms necessary for the isothiazole ring. These methods are often categorized based on the number of atoms each component contributes to the final ring system, such as (4+1) or (3+2) heterocyclization.

A notable example of a (3+2)-heterocyclization is the 1,3-dipolar cycloaddition of nitrile sulfides with alkynes. For instance, the reaction of a nitrile sulfide (B99878) with dimethyl acetylenedicarboxylate (B1228247) yields a highly substituted isothiazole derivative. organic-chemistry.org

Three-component annulation reactions have also emerged as powerful tools for the synthesis of isothiazoles. A transition metal-free three-component annulation of alkynones, potassium ethylxanthate, and ammonium iodide provides access to diverse isothiazoles with potential for further functionalization. nih.gov This process involves a sequential regioselective hydroamination/thiocarbonylation/intramolecular cyclization cascade. nih.gov

| Reaction Type | Reactants | Key Features | Reference |

| (3+2) Cycloaddition | Nitrile sulfide, Dimethyl acetylenedicarboxylate | Forms highly substituted isothiazoles | organic-chemistry.org |

| Three-component Annulation | Alkynones, Potassium ethylxanthate, Ammonium iodide | Transition metal-free, one-pot process | nih.gov |

Ring Transformation Routes from Other Heterocyclic Systems

The conversion of one heterocyclic ring system into another offers an alternative and sometimes more efficient pathway to isothiazoles. This approach can leverage the availability of the starting heterocycle and introduce functionality in a controlled manner.

A classic example is the transformation of isoxazoles into isothiazoles. The reaction of 3,5-disubstituted isoxazoles with phosphorus pentasulfide in pyridine (B92270) leads to the corresponding 3,5-disubstituted isothiazoles. organic-chemistry.org

More recently, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles has been developed as a versatile method for synthesizing a wide variety of isothiazoles. mdpi.comnih.govnih.gov This reaction proceeds through an α-thiavinyl Rh-carbenoid intermediate. mdpi.comnih.govnih.gov This method has been successfully employed to synthesize oligomeric arylene compounds containing isothiazole rings. mdpi.comnih.gov

| Starting Heterocycle | Reagents and Conditions | Product | Reference(s) |

| Isoxazole | Phosphorus pentasulfide, Pyridine | Isothiazole | organic-chemistry.org |

| 1,2,3-Thiadiazole | Nitriles, Rhodium catalyst | Isothiazole | mdpi.comnih.govnih.gov |

Introduction and Functionalization of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a key structural feature of the target molecule, and its introduction can be achieved either by starting with a cyclopropyl-containing building block or by forming the three-membered ring on a pre-existing isothiazole precursor. The latter approach often allows for greater control over stereochemistry.

Stereoselective and Regioselective Cyclopropanation Methods

The construction of the cyclopropane (B1198618) ring with high stereoselectivity is a significant challenge in organic synthesis. Several methods have been developed to address this, often relying on metal-catalyzed or dearomative reactions.

One powerful strategy involves the dearomative addition of sulfur ylides to activated N-heteroarenes, which can lead to the formation of cyclopropane-fused heterocycles. This approach has been used to synthesize optically enriched cyclopropane-fused heterocycles by employing chiral sulfur ylides.

Enzyme-catalyzed cyclopropanation reactions have also emerged as a highly stereoselective method. Engineered variants of myoglobin (B1173299) have been shown to catalyze the cyclopropanation of olefins with diazoesters with high diastereo- and enantioselectivity. This biocatalytic approach offers a broad substrate scope and can be used to produce chiral cyclopropyl ketones, which are versatile synthetic intermediates.

| Method | Reagents/Catalyst | Key Features | Reference(s) |

| Dearomative Addition | Sulfur ylides | Can be made asymmetric with chiral ylides | |

| Biocatalytic Cyclopropanation | Engineered Myoglobin, Diazoesters | High diastereo- and enantioselectivity |

Manipulation and Derivatization of the Cyclopropyl Ring

Once the cyclopropyl moiety is in place, its unique electronic and steric properties can be exploited for further functionalization. The inherent strain of the three-membered ring can influence the reactivity of adjacent functional groups.

The cyclopropyl group can serve as a stable scaffold for the introduction of other functionalities. For instance, a bifunctional cyclopropane containing both an ester and a sulfide group can be divergently derivatized. The ester can undergo hydrolysis, reduction, or amidation, while the sulfide can be oxidized to a sulfoxide (B87167). This sulfoxide can then undergo a sulfoxide-magnesium exchange to form a cyclopropyl Grignard reagent, which can be trapped with various electrophiles or used in cross-coupling reactions. This strategy allows for the generation of a diverse library of cyclopropane-containing compounds from a single precursor.

The presence of the cyclopropyl ring can also influence the pharmacological properties of a molecule by introducing conformational constraints, improving metabolic stability, and altering lipophilicity. For example, replacing an N-ethyl group with an N-cyclopropyl group can increase resistance to CYP450-mediated oxidation.

Chemical Modifications and Interconversions of the Carboxylic Acid Functional Group

The carboxylic acid moiety of 3-cyclopropylisothiazole-5-carboxylic acid is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications are crucial for modulating the physicochemical properties and biological activities of the parent compound.

Oxidation Methodologies for Carboxylic Acid Synthesis

The synthesis of this compound often involves the oxidation of a suitable precursor at the C5 position of the isothiazole ring. Common precursors include the corresponding 5-formyl or 5-methyl derivatives. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the specific substrate and desired reaction conditions. While specific examples for the oxidation of 3-cyclopropyl-5-formylisothiazole or 3-cyclopropyl-5-methylisothiazole are not extensively detailed in the literature, general principles of heterocyclic aldehyde and methyl group oxidation are applicable. For instance, the oxidation of heteroaromatic aldehydes to carboxylic acids can be achieved using reagents such as potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), or milder oxidants like silver oxide (Ag2O). The oxidation of a methyl group to a carboxylic acid is a more challenging transformation and typically requires stronger oxidizing agents and harsher reaction conditions.

| Precursor | Oxidizing Agent | Product | Reference |

| 3-Cyclopropyl-5-formylisothiazole | KMnO4, CrO3, Ag2O | This compound | General Knowledge |

| 3-Cyclopropyl-5-methylisothiazole | Strong Oxidizing Agents | This compound | General Knowledge |

Esterification and Amide Formation Reactions

The carboxylic acid group of this compound readily undergoes esterification and amidation reactions to yield the corresponding esters and amides. These derivatives are often synthesized to enhance bioavailability, modify solubility, or to act as prodrugs.

Esterification: The Fischer esterification is a classical method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be employed. organic-chemistry.org This method, known as the Steglich esterification, proceeds under milder conditions.

Amide Formation: The formation of amides from this compound can be achieved by direct condensation with an amine. However, this reaction is often slow and requires high temperatures. More commonly, activating agents are used to facilitate the reaction. Reagents such as DCC or other carbodiimides, as well as phosphonium (B103445) or uronium-based coupling agents (e.g., HATU, HBTU), are frequently used in peptide synthesis and can be applied to the synthesis of amides of this compound. An alternative approach involves the use of titanium(IV) chloride (TiCl4) as a Lewis acid to promote the direct amidation of carboxylic acids with amines. libretexts.org

| Reaction | Reagents and Conditions | Product |

| Esterification | ||

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H2SO4), Reflux | 3-Cyclopropylisothiazole-5-carboxylate ester |

| Steglich Esterification | Alcohol, DCC, DMAP | 3-Cyclopropylisothiazole-5-carboxylate ester |

| Amide Formation | ||

| With Activating Agents | Amine, Coupling Agent (e.g., DCC, HATU) | 3-Cyclopropylisothiazole-5-carboxamide |

| TiCl4-mediated | Amine, TiCl4, Pyridine, 85 °C | 3-Cyclopropylisothiazole-5-carboxamide |

Synthesis of Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)

To enhance the reactivity of the carboxylic acid group towards nucleophilic attack, it can be converted into more reactive derivatives such as acid chlorides or anhydrides. These activated intermediates are not typically isolated but are generated in situ for subsequent reactions, particularly for the synthesis of esters and amides under mild conditions.

Acid Chlorides: The most common method for the preparation of acid chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). For instance, isothiazole-5-carbonyl chlorides have been synthesized and utilized in the preparation of corresponding amides. researchgate.net

Anhydrides: Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often by heating with a dehydrating agent. Mixed anhydrides, which are more reactive, can be prepared by reacting the carboxylic acid with an acid chloride, such as pivaloyl chloride, in the presence of a base.

These activated derivatives serve as versatile intermediates in the synthesis of a wide array of functionalized this compound derivatives.

Catalytic and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Catalytic processes and green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Transition Metal-Catalyzed Coupling Reactions for Isothiazole Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of the isothiazole ring. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings have been successfully applied to various isothiazole derivatives.

Suzuki Coupling: The Suzuki coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. While direct Suzuki coupling on this compound has not been specifically reported, studies on other isothiazole systems suggest that a halogenated precursor, such as a 5-bromo-3-cyclopropylisothiazole derivative, could be coupled with a suitable boronic acid to introduce a variety of substituents. It is worth noting that the presence of a free carboxylic acid can sometimes interfere with Suzuki reactions, and protection of this group as an ester may be necessary. reddit.comderpharmachemica.com

Heck and Sonogashira Couplings: The Heck reaction couples an unsaturated halide with an alkene, while the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. These reactions provide routes to introduce alkenyl and alkynyl groups, respectively, onto the isothiazole nucleus, further diversifying the available derivatives of this compound.

| Coupling Reaction | Reactants | Catalyst | Potential Application |

| Suzuki Coupling | 5-Halo-3-cyclopropylisothiazole derivative + Boronic acid | Palladium catalyst (e.g., Pd(PPh3)4) + Base | Introduction of aryl, heteroaryl, or alkyl groups at the 5-position. |

| Heck Reaction | 5-Halo-3-cyclopropylisothiazole derivative + Alkene | Palladium catalyst + Base | Introduction of alkenyl substituents at the 5-position. |

| Sonogashira Coupling | 5-Halo-3-cyclopropylisothiazole derivative + Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | Introduction of alkynyl moieties at the 5-position. |

Microwave-Assisted and Solvent-Free Reaction Enhancements

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. Microwave-assisted synthesis and solvent-free reactions are two such approaches that offer significant advantages in terms of reduced reaction times, increased yields, and minimized waste generation.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rates of chemical reactions by efficiently heating the reaction mixture. This technique has been successfully employed for various organic transformations, including esterification and amidation of carboxylic acids, as well as in the synthesis of heterocyclic rings. rsc.orgorganic-chemistry.orgorganic-chemistry.org The synthesis of this compound and its derivatives could potentially be optimized using microwave-assisted protocols, leading to faster and more efficient processes.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes the use of volatile organic compounds, which are often hazardous and contribute to environmental pollution. Solvent-free amide bond formation has been reported using various coupling agents. nih.govrsc.orgresearchgate.netnih.gov Similarly, solvent-free oxidative cyclization has been used in the synthesis of isothiazole derivatives. thieme-connect.com These approaches hold promise for the development of more environmentally benign synthetic routes to this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations of 3 Cyclopropylisothiazole 5 Carboxylic Acid

Reactivity Profiles of the Isothiazole (B42339) Heterocycle

The isothiazole ring is an aromatic five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement. Its aromaticity lends it a degree of stability, yet it possesses distinct sites of reactivity influenced by the differing electronegativity of the heteroatoms and the nature of its substituents. medwinpublishers.com In 3-Cyclopropylisothiazole-5-carboxylic acid, the electronic character of the ring is modulated by the electron-donating cyclopropyl (B3062369) group at the C3 position and the strongly electron-withdrawing carboxylic acid group at the C5 position.

The isothiazole nucleus is generally deactivated towards electrophilic substitution compared to other five-membered heterocycles like pyrrole (B145914) or furan, due to the electron-withdrawing nature of the nitrogen atom. ias.ac.in However, electrophilic attack is possible, and it preferentially occurs at the C4 position, which has the highest electron density. The presence of the electron-withdrawing -COOH group at C5 further deactivates the ring, making electrophilic substitution challenging. Conversely, the cyclopropyl group at C3 may slightly enhance the electron density at the adjacent C4 position.

Nucleophilic substitution is more favorable at the C3 and C5 positions, as these are electron-deficient. thieme-connect.com In the case of this compound, the C5 position is more activated towards nucleophilic attack than the C3 position. thieme-connect.comthieme-connect.com This is due to the presence of the carboxylic acid, which can act as a leaving group precursor, and the inherent electronic distribution of the isothiazole ring. Halogenated isothiazoles, for example, are highly reactive synthetic intermediates that readily undergo nucleophilic substitution. thieme-connect.com

| Ring Position | Dominant Reactivity | Influencing Factors |

|---|---|---|

| C3 | Nucleophilic Attack | Electron deficiency, influenced by ring nitrogen. |

| C4 | Electrophilic Attack | Highest electron density in the ring. |

| C5 | Nucleophilic Attack | Electron deficiency, activation by -COOH group. thieme-connect.comthieme-connect.com |

The isothiazole ring, while aromatic, can undergo rearrangements or ring-opening under specific conditions, often initiated by nucleophilic attack or photochemical activation. thieme-connect.comresearchgate.net Strong nucleophiles can attack the sulfur atom, leading to the cleavage of the weak N-S bond. thieme-connect.com This can initiate a cascade of reactions resulting in different heterocyclic or acyclic products.

For instance, the reaction of isothiazolium salts with certain ylids can lead to ring transformation, yielding thiophene (B33073) or pyrrole derivatives. cdnsciencepub.com This process is believed to proceed through an initial nucleophilic attack at the ring sulfur atom, followed by ring-opening and subsequent rearrangement and cyclization. cdnsciencepub.com While specific studies on this compound are limited, it is plausible that strong bases or nucleophiles could induce similar ring-opening pathways, potentially involving the carboxylic acid group in the reaction cascade. Photochemical isomerization is another known transformation for heterocyclic compounds, which can lead to the formation of structural isomers. researchgate.net

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) at the C5 position is a primary site of reactivity in this compound. Its chemistry is characterized by the acidity of the hydroxyl proton and the electrophilicity of the carbonyl carbon. msu.edu

Consistent with the behavior of carboxylic acids, the most fundamental reaction is the transfer of its acidic proton to a base. msu.edu This acid-base reaction results in the formation of a carboxylate salt. rsc.org The mechanism is a straightforward deprotonation of the hydroxyl group by the base. masterorganicchemistry.com The stability of the resulting carboxylate anion is enhanced by resonance delocalization across the O-C-O system. This proton transfer is a key step in many reactions and influences the molecule's solubility and recognition by biological systems. rsc.org

| Base | Product Type | Significance |

|---|---|---|

| Sodium Hydroxide (NaOH) | Sodium Carboxylate Salt | Increases water solubility. |

| Ammonia (B1221849) (NH₃) | Ammonium (B1175870) Carboxylate Salt | Intermediate in amide synthesis. libretexts.org |

| Primary Amines (R-NH₂) | Alkylammonium Carboxylate Salt | Key interaction in molecular recognition. rsc.org |

Nucleophilic acyl substitution is a cornerstone of carboxylic acid reactivity, allowing for its conversion into a wide array of derivatives such as esters, amides, and acid chlorides. masterorganicchemistry.comopenstax.org These reactions typically proceed via an addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com However, the hydroxyl group is a poor leaving group, so direct substitution is often inefficient. msu.edu

Therefore, the reaction usually requires either:

Acid catalysis: Protonation of the carbonyl oxygen activates the carbonyl carbon toward attack by weak nucleophiles like alcohols (Fischer esterification). libretexts.orglibretexts.org

Conversion to a more reactive derivative: The carboxylic acid is first converted into an intermediate with a better leaving group, such as an acid chloride (using thionyl chloride) or an activated ester (using coupling agents like dicyclohexylcarbodiimide (B1669883), DCC). libretexts.orglibretexts.org These intermediates then readily react with nucleophiles like amines to form amides. libretexts.orglibretexts.org

The general pathway involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, which then collapses by expelling the leaving group to reform the carbonyl double bond. openstax.org

While decarbonylation (loss of CO) is a known reaction, the more common transformation for heterocyclic carboxylic acids is decarboxylation (loss of CO₂). sci-hub.se The ease of decarboxylation of heterocyclic carboxylic acids can be influenced by the stability of the carbanionic intermediate formed after the loss of CO₂. For some five-membered heterocyclic acids, the process can be facilitated by thermal conditions or catalysis. youtube.com A proposed mechanism involves a four-centered transition state where a proton is transferred to the ring carbon as CO₂ is eliminated. sci-hub.se

Modern synthetic methods have expanded the scope of these reactions. For example, bimetallic cooperative catalysis (e.g., using palladium and copper) enables the direct decarbonylative heteroarylation of carboxylic acids, where the carboxyl group is replaced by an aryl or heteroaryl moiety. nih.gov Silver carbonate in the presence of acetic acid has also been shown to catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org These reactions are valuable in synthetic chemistry for modifying the core heterocyclic structure. nih.gov

Influence of the Cyclopropyl Substituent on Molecular Reactivity

The presence of a cyclopropyl group at the 3-position of the isothiazole ring in this compound introduces unique reactivity patterns that are not observed with simple alkyl or aryl substituents. This influence stems from the inherent chemical properties of the three-membered ring, which include significant ring strain and distinct electronic characteristics. These factors play a crucial role in directing the molecule's behavior in chemical transformations.

The cyclopropyl group is characterized by substantial ring strain, estimated to be around 27 kcal/mol, due to the deviation of its internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). This stored potential energy can act as a powerful thermodynamic driving force for reactions that lead to the opening of the three-membered ring. rsc.orgudel.edu Such transformations, known as strain-release driven reactions, provide synthetic pathways to novel molecular scaffolds that might be otherwise difficult to access. rsc.orgrsc.org

In the context of this compound, the cyclopropyl ring can be susceptible to ring-opening under various conditions, including reactions with electrophiles, nucleophiles, radical species, or transition metals. rsc.org For instance, under certain catalytic or photochemical conditions, the C-C bonds of the cyclopropyl ring could undergo cleavage. This reactivity can be harnessed to introduce longer, functionalized side chains at the 3-position of the isothiazole core, a strategy employed in medicinal chemistry to explore new chemical space. nih.govnih.gov The specific pathway of the ring-opening would be influenced by the reaction conditions and the nature of the attacking species.

Table 1: Comparison of Ring Strain in Small Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) |

|---|---|

| Cyclopropane (B1198618) | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0.1 |

This table illustrates the significantly higher ring strain in cyclopropane compared to larger cycloalkanes, highlighting its potential to drive strain-release reactions.

The cyclopropyl group exerts both electronic and steric effects that modulate the reactivity of the entire molecule. Its influence extends to the isothiazole ring and the carboxylic acid functional group.

Electronic Effects: The electronic nature of the cyclopropyl group is complex. The external C-H bonds have a high degree of s-character, making the group electron-withdrawing, which can influence the pKa of the adjacent carboxylic acid. beilstein-journals.org Conversely, the internal C-C bonds possess significant p-character, allowing the cyclopropyl ring to act like a double bond in its ability to conjugate with and stabilize adjacent carbocations or radical centers. nih.gov This dual character means the cyclopropyl group can stabilize transition states in certain reactions, thereby influencing reaction rates and pathways. For example, its electron-withdrawing nature can affect the electrophilicity of the isothiazole ring, while its conjugating ability could play a role in reactions involving intermediates with developing positive charge.

Steric Effects: As a rigid and structurally defined substituent, the cyclopropyl group provides a distinct steric profile. beilstein-journals.org It can sterically hinder one face of the isothiazole ring, directing the approach of reagents to the less hindered face during addition or substitution reactions. This steric influence is crucial for controlling regioselectivity and stereoselectivity. Furthermore, the rigidity imparted by the cyclopropyl group can lock the conformation of the molecule, which can be advantageous in the design of biologically active compounds by reducing the entropic penalty upon binding to a target. beilstein-journals.org

Table 2: Electronic and Steric Properties of Cyclopropyl vs. Other Substituents

| Substituent | Hammett Parameter (σp) | Steric Parameter (Taft's Es) | Key Characteristics |

|---|---|---|---|

| -H (Hydrogen) | 0.00 | +1.24 | Baseline reference |

| -CH₃ (Methyl) | -0.17 | 0.00 | Weakly electron-donating, small steric bulk |

| -c-C₃H₅ (Cyclopropyl) | -0.21 | -0.41 | Electron-withdrawing (inductive), conjugating (π-character), rigid |

| -C(CH₃)₃ (tert-Butyl) | -0.20 | -1.54 | Weakly electron-donating, large steric bulk |

This table compares the electronic (Hammett parameter) and steric (Taft's parameter) properties of the cyclopropyl group to other common substituents, demonstrating its unique combination of properties.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Determining the precise mechanisms by which this compound undergoes reaction is essential for optimizing reaction conditions and designing new synthetic routes. This is typically achieved through a combination of kinetic experiments and spectroscopic analysis, often supported by computational modeling.

Kinetic Studies: Kinetic analysis involves measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent) to derive a rate law. For reactions involving the carboxylic acid group, such as esterification or amidation, the rate of reaction could be monitored using techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). researchgate.net For example, by tracking the disappearance of the starting material or the appearance of the product over time, one can determine the reaction order with respect to each reactant, providing insight into the composition of the rate-determining step. researchgate.net

Spectroscopic Studies: Spectroscopic methods are invaluable for identifying reactants, intermediates, and products, as well as for understanding the structural and electronic changes that occur during a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the structure of the final products and any stable intermediates. In-situ NMR monitoring can track the progress of a reaction in real-time, providing direct evidence for proposed intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. sedoptica.es In reactions of the carboxylic acid, the disappearance of the characteristic broad O-H stretching band (around 2500-3300 cm⁻¹) and the shift in the C=O stretching frequency (around 1700 cm⁻¹) would confirm the conversion to an ester or amide. mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, helping to confirm their identity.

Computational (DFT) Studies: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. mdpi.com These theoretical studies can model the entire reaction coordinate, calculate the energies of transition states and intermediates, and predict spectroscopic data (like IR frequencies), which can then be compared with experimental results to validate a proposed mechanism. nih.gov

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Expected Signal/Frequency |

|---|---|---|

| ¹H NMR (ppm) | Carboxylic Acid (-COOH) | ~12-13 ppm (broad singlet) |

| Isothiazole Ring (-CH=) | ~8-9 ppm (singlet) | |

| Cyclopropyl (-CH, -CH₂) | ~0.8-1.5 ppm (multiplets) | |

| IR (cm⁻¹) | Carboxylic Acid (O-H stretch) | 2500-3300 cm⁻¹ (broad) |

| Carboxylic Acid (C=O stretch) | 1680-1720 cm⁻¹ (strong) |

This table summarizes the characteristic spectroscopic signals expected for the key functional groups of the title compound, which serve as benchmarks for mechanistic studies.

Advanced Spectroscopic and Structural Characterization of 3 Cyclopropylisothiazole 5 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Cyclopropylisothiazole-5-carboxylic acid in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, unambiguous assignments of all proton (¹H) and carbon (¹³C) signals can be achieved, providing a detailed map of the molecule's connectivity.

The ¹H NMR spectrum of this compound displays characteristic signals for the cyclopropyl (B3062369), isothiazole (B42339), and carboxylic acid protons. The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift, often in the 10-13 ppm region, due to strong deshielding and hydrogen bonding. wikipedia.orglibretexts.orgopenstax.org The isothiazole ring exhibits a singlet for the proton at the C4 position. The cyclopropyl group presents a more complex system of multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (in the 165-185 ppm range) due to the influence of the two oxygen atoms. libretexts.orgopenstax.orgprinceton.edu The carbons of the isothiazole ring and the cyclopropyl group resonate at characteristic chemical shifts.

2D NMR experiments are crucial for confirming the structural assignments:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin couplings, which is instrumental in assigning the protons within the cyclopropyl group by identifying their through-bond connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon by linking it to its attached proton(s). sdsu.eduyoutube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound. Predicted data based on typical chemical shifts for the constituent functional groups.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -COOH | ~12.5 | br s | ~168 |

| C3 | - | - | ~170 |

| C4 | ~8.3 | s | ~125 |

| C5 | - | - | ~155 |

| Cyclopropyl-CH | ~2.4 | m | ~15 |

| Cyclopropyl-CH₂ | ~1.2 | m | ~10 |

The conformation of this compound in solution is primarily determined by the rotational freedom around the single bonds connecting the cyclopropyl group to the isothiazole ring and the carboxylic acid group to the ring. Steric hindrance between the substituents likely influences the preferred orientation of the cyclopropyl ring relative to the planar isothiazole ring. The conformation of the carboxylic acid group is also subject to solvent effects and potential intramolecular hydrogen bonding, although intermolecular hydrogen bonding is generally more dominant. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide further experimental evidence for the preferred spatial arrangement of these groups.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and the nature of intermolecular interactions.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the carboxylic acid and the isothiazole ring.

Carboxylic Acid Group:

O-H Stretch: A very broad and strong absorption band is typically observed in the IR spectrum in the range of 2500–3300 cm⁻¹. wikipedia.orgopenstax.orglibretexts.org This broadening is a hallmark of the strong intermolecular hydrogen bonding present in carboxylic acid dimers. spectroscopyonline.comkhanacademy.org

C=O Stretch: An intense, sharp absorption appears between 1700 and 1725 cm⁻¹ in the IR spectrum, corresponding to the carbonyl stretch of the hydrogen-bonded dimer. libretexts.orgechemi.com

C-O Stretch: This vibration typically appears in the 1200–1320 cm⁻¹ region. spectroscopyonline.com

Isothiazole Ring: The aromatic isothiazole ring gives rise to several characteristic skeletal vibrations, including C=C and C=N stretching modes, which are expected in the 1400–1600 cm⁻¹ region. Ring breathing and deformation modes appear at lower frequencies. nih.gov

Table 2: Key Diagnostic Vibrational Frequencies for this compound. Frequencies are based on characteristic values for the specified functional groups.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, very broad | Characteristic of H-bonded dimer libretexts.orgechemi.com |

| C-H stretch (Cyclopropyl) | ~3100 | Medium | |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp | Indicates H-bonded dimer wikipedia.orgopenstax.org |

| C=N/C=C stretch (Isothiazole) | 1400 - 1600 | Medium-Strong | Aromatic ring vibrations |

| C-O stretch (Carboxylic Acid) | 1200 - 1320 | Strong | Coupled with O-H bend spectroscopyonline.com |

| O-H bend (out-of-plane) | ~920 | Medium, broad | Characteristic of carboxylic acid dimer spectroscopyonline.com |

In the solid state and in concentrated solutions, carboxylic acids predominantly exist as centrosymmetric cyclic dimers through strong intermolecular hydrogen bonds between two -COOH groups. libretexts.orgspectroscopyonline.com This dimerization has a profound effect on the vibrational spectra. The formation of these hydrogen bonds weakens the O-H bond, causing its stretching frequency to decrease and the corresponding absorption band to become exceptionally broad. libretexts.orgechemi.com Simultaneously, the hydrogen bonding slightly weakens the C=O double bond, resulting in a shift of its stretching frequency to a lower wavenumber compared to a non-hydrogen-bonded (monomeric) state. openstax.orglibretexts.org Analysis of the position and shape of these bands in the IR and Raman spectra can thus provide direct evidence of the strong hydrogen bonding networks governing the supramolecular structure of the compound.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to investigate its structure through the analysis of its fragmentation patterns upon ionization. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

The fragmentation of the molecular ion is dictated by the relative stability of the resulting ions and neutral fragments. For this compound, several key fragmentation pathways can be anticipated:

Alpha-Cleavage: The most common fragmentations for carboxylic acids involve the cleavage of bonds adjacent to the carbonyl group. This can lead to the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, or the loss of the entire carboxyl group (•COOH), giving an [M-45]⁺ peak. libretexts.orgmiamioh.edu

Decarboxylation: Loss of a neutral carbon dioxide molecule (CO₂) can occur, leading to a prominent [M-44]⁺ peak. nih.gov

Ring Fragmentation: Subsequent fragmentation events would likely involve the cleavage of the isothiazole and cyclopropyl rings. The isothiazole ring can break apart through various pathways, leading to smaller, stable fragments. The cyclopropyl group may also be lost as a neutral fragment.

A detailed analysis of the product ions in tandem MS (MS/MS) experiments would allow for the reconstruction of these fragmentation pathways, providing further structural confirmation. cam.ac.uklew.ro

Table 3: Predicted Key Mass Spectrometry Fragments for this compound. Based on common fragmentation patterns of carboxylic acids and heterocyclic rings.

| m/z Value | Proposed Fragment Loss | Proposed Fragment Structure |

|---|---|---|

| M⁺ | - | [C₇H₇NO₂S]⁺ |

| M-17 | •OH | [C₇H₆NO S]⁺ (acylium ion) |

| M-44 | CO₂ | [C₆H₇NS]⁺ |

| M-45 | •COOH | [C₆H₆NS]⁺ |

X-ray Diffraction Crystallography

No published single-crystal or powder X-ray diffraction data for this compound could be located. This information is essential for determining:

Electronic Spectroscopy (UV-Vis and Fluorescence)

Specific experimental data from UV-Vis absorption or fluorescence spectroscopy for this compound is not available in the reviewed literature. Consequently, a detailed discussion on the following is not feasible:

Computational Chemistry and Theoretical Investigations of 3 Cyclopropylisothiazole 5 Carboxylic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule at the electronic level. These calculations provide a static, time-independent view of the molecular system.

The electronic character of 3-Cyclopropylisothiazole-5-carboxylic acid is dictated by the interplay between the electron-withdrawing isothiazole (B42339) ring, the carboxylic acid group, and the electron-donating cyclopropyl (B3062369) substituent. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity, electronic stability, and optical properties.

Theoretical studies on analogous isothiazole derivatives reveal key electronic features. researchgate.netresearchgate.net The isothiazole ring itself is characterized by a specific distribution of electron density, with the nitrogen atom typically being the most electronegative center. The substitution of a cyclopropyl group at the 3-position and a carboxylic acid at the 5-position significantly modulates this electronic landscape. The cyclopropyl group, through σ-π conjugation, can donate electron density to the ring, while the carboxylic acid group acts as a π-acceptor and can participate in hydrogen bonding.

DFT calculations on related methyl-substituted isothiazoles show that the HOMO-LUMO energy gap (ΔE), a key indicator of chemical reactivity, is sensitive to the position of substituents. researchgate.net For this compound, the HOMO is expected to be distributed over the isothiazole ring and the cyclopropyl moiety, while the LUMO would likely be localized on the isothiazole ring and the electron-withdrawing carboxylic acid group. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability; susceptibility to electrophilic attack. |

| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting ability; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Reflects chemical reactivity and kinetic stability. |

Note: These values are estimations based on DFT calculations performed on structurally similar isothiazole and thiazole (B1198619) derivatives. researchgate.netresearchgate.net Actual values would require specific calculations on the target molecule.

QM calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. mdpi.com

¹H NMR: The carboxylic acid proton (–COOH) is expected to appear as a broad singlet in the downfield region of 10-13 ppm. nih.govnih.gov The proton on the isothiazole ring (at the 4-position) would likely resonate between 7.5 and 8.5 ppm. The protons of the cyclopropyl group would appear in the upfield region, typically between 0.5 and 1.5 ppm.

¹³C NMR: The carbonyl carbon of the carboxylic acid is predicted to have a chemical shift in the range of 160-175 ppm. nih.gov The carbons of the isothiazole ring would appear between 120 and 160 ppm, while the cyclopropyl carbons would be found in the highly shielded region of 5-20 ppm.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the positions of key vibrational modes.

A very broad absorption band is expected between 2500 and 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. nih.gov

A strong C=O stretching vibration from the carboxylic acid should appear around 1700-1725 cm⁻¹. nih.gov

C=N and C=C stretching vibrations from the isothiazole ring are expected in the 1400-1600 cm⁻¹ region.

C-H stretching vibrations of the cyclopropyl and isothiazole rings would be observed around 3000-3100 cm⁻¹.

Table 2: Predicted Key Spectroscopic Parameters for this compound

| Parameter | Predicted Range | Vibrational/Resonance Assignment |

|---|---|---|

| ¹H NMR | ||

| δ(COOH) | 10.0 - 13.0 ppm | Carboxylic acid proton |

| δ(H4-isothiazole) | 7.5 - 8.5 ppm | Isothiazole ring proton |

| δ(CH-cyclopropyl) | 0.5 - 1.5 ppm | Cyclopropyl protons |

| ¹³C NMR | ||

| δ(C=O) | 160 - 175 ppm | Carboxylic acid carbonyl carbon |

| δ(C-isothiazole) | 120 - 160 ppm | Isothiazole ring carbons |

| δ(C-cyclopropyl) | 5 - 20 ppm | Cyclopropyl carbons |

| IR | ||

| ν(O-H) | 2500 - 3300 cm⁻¹ | Carboxylic acid O-H stretch (broad) |

| ν(C=O) | 1700 - 1725 cm⁻¹ | Carboxylic acid C=O stretch |

The molecule possesses conformational flexibility primarily due to the rotation of the cyclopropyl group relative to the isothiazole ring and the rotation of the carboxylic acid group. DFT calculations can map the potential energy surface to identify stable conformers and the energy barriers between them.

A study on the closely related thiazole-5-carboxylic acid revealed four potential conformers based on the orientation of the carboxylic group. dergipark.org.trdergipark.org.tr The two most stable conformers were found to be planar, with a very small energy difference (approximately 0.14 kJ/mol) between them, indicating a low barrier to rotation at room temperature. dergipark.org.trdergipark.org.tr The other two, non-planar conformers were significantly higher in energy (over 27 kJ/mol).

Table 3: Predicted Relative Energies of Conformational Isomers

| Conformer Description | Predicted Relative Energy (kJ/mol) | Key Feature |

|---|---|---|

| Planar, C=O syn to S | 0 (Reference) | Most stable conformer. |

| Planar, C=O anti to S | ~ 0.1 - 0.5 | Nearly isoenergetic with the most stable conformer. |

Note: Data is extrapolated from studies on thiazole-5-carboxylic acid. dergipark.org.trdergipark.org.tr The cyclopropyl group may introduce additional, lower-energy rotational barriers.

Molecular Dynamics (MD) Simulations

While QM calculations provide a static picture, molecular dynamics (MD) simulations allow for the study of the molecule's behavior over time, accounting for temperature, pressure, and solvent effects.

MD simulations can explore the conformational landscape of this compound dynamically. By simulating the molecule's movements over nanoseconds or longer, it is possible to observe transitions between different conformational states identified by QM calculations. researchgate.net These simulations can confirm which conformers are most populated at a given temperature and assess the timescale of their interconversion.

For this molecule, an MD simulation would likely show rapid rotation of the carboxylic acid group between the two stable planar conformations. The cyclopropyl group's rotation would also be observed, and the simulation could reveal preferential orientations relative to the plane of the heterocyclic ring. Assessing the root-mean-square deviation (RMSD) of the atomic positions over time helps to determine if the system has reached a stable equilibrium state. chemistryworld.com

The properties and behavior of a molecule can be significantly altered by its environment. MD simulations are particularly well-suited for studying solvation by explicitly modeling the interactions between the solute (this compound) and surrounding solvent molecules.

In a polar protic solvent like water, MD simulations would reveal the formation of strong hydrogen bonds between the solvent and the carboxylic acid group. The isothiazole nitrogen atom could also act as a hydrogen bond acceptor. These specific interactions would stabilize the solute and influence its conformational preferences. In contrast, in a non-polar solvent, the primary intermolecular interactions would be weaker van der Waals forces. In condensed phases, the molecule is likely to form hydrogen-bonded dimers with itself via the carboxylic acid groups, an interaction that can be explicitly studied with MD. The use of a Polarizable Continuum Model (PCM) in QM calculations can also provide insights into bulk solvent effects, complementing the explicit solvent picture from MD. researchgate.net

Reaction Pathway and Transition State Analysis

Computational analysis is instrumental in mapping the potential energy surface of a chemical reaction, identifying intermediates, transition states, and determining kinetic parameters. For a molecule like this compound, this analysis would be crucial for optimizing its synthesis and understanding its reactivity.

The synthesis of the isothiazole ring can be approached through several routes, including intramolecular cyclization, (4+1)-heterocyclization, and (3+2)-heterocyclization. thieme-connect.com A plausible synthetic pathway for this compound could involve the reaction of a β-ketothioamide or a related precursor with an appropriate reagent to form the heterocyclic core.

Theoretical calculations, primarily using Density Functional Theory (DFT), would be employed to elucidate the step-by-step mechanism of such a synthesis. For each proposed step, the following would be computed:

Geometries of Reactants, Intermediates, and Products: Optimization of the molecular structures to find their lowest energy conformations.

Transition State (TS) Structures: Locating the saddle point on the potential energy surface that connects reactants/intermediates to the next species in the reaction sequence. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Activation Energy (Ea): The energy difference between the transition state and the reactants. This is a key determinant of the reaction rate.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

These calculations would allow for the construction of a detailed reaction energy profile, pinpointing the rate-determining step and providing a theoretical basis for the observed reaction outcomes. Kinetic parameters, such as the rate constant (k), can be estimated using transition state theory, which incorporates the calculated activation energy.

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Proposed Reaction Step

| Parameter | Description | Hypothetical Value (Illustrative) |

| Activation Energy (Ea) | Energy barrier for the reaction to occur | 20-25 kcal/mol |

| Reaction Energy (ΔErxn) | Overall energy change of the reaction step | -15 kcal/mol (exothermic) |

| Gibbs Free Energy (ΔG) | Spontaneity of the reaction | -12 kcal/mol (spontaneous) |

| Rate Constant (k) at 298K | Theoretical reaction rate | 1.5 x 10⁻⁴ s⁻¹ |

Note: This data is illustrative and would need to be determined through specific DFT calculations for an actual proposed synthetic route.

In cases where a reaction can yield multiple isomers, computational chemistry is a valuable tool for predicting the major product. For the synthesis of this compound, different cyclization pathways could potentially lead to other regioisomers.

By calculating the activation energies for the transition states leading to each possible isomer, the preferred reaction pathway can be identified. The pathway with the lower activation energy barrier will be kinetically favored, and thus, the corresponding isomer will be the major product. This approach has been successfully used to study the regioselectivity of various cycloaddition reactions in heterocyclic synthesis.

For example, if two transition states, TS1 and TS2, lead to the desired 3,5-disubstituted isothiazole and an undesired regioisomer, respectively, their relative energies would be compared. A significant energy difference (e.g., > 2-3 kcal/mol) would suggest high regioselectivity.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme or receptor.

Molecular docking simulations can provide detailed insights into the potential interactions between a ligand and a target protein. Thiazole and isothiazole derivatives have been studied as inhibitors for various enzymes, such as cyclooxygenases (COX) and DNA gyrase. acs.orgnih.gov

A typical molecular docking workflow for a derivative of this compound would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank).

Preparation of the Ligand: Generating a 3D conformation of the molecule.

Docking Simulation: Using software to place the ligand into the active site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses are scored based on a function that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are then analyzed to identify key interactions.

The analysis would focus on identifying specific interactions that contribute to binding, such as:

Hydrogen Bonds: Between the carboxylic acid group and polar amino acid residues.

Hydrophobic Interactions: Involving the cyclopropyl and isothiazole rings with nonpolar residues.

π-π Stacking: Potential interactions between the isothiazole ring and aromatic amino acid residues like tyrosine or phenylalanine.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Derivative of this compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Parent Acid | -6.5 | Arg120, Tyr355 |

| Amide Derivative | -7.2 | Arg120, Tyr355, Ser530 |

| Ester Derivative | -6.8 | Tyr355, Phe518 |

Note: This data is for illustrative purposes. Actual values would depend on the specific biological target and the derivative being studied.

The insights gained from molecular docking studies form the basis for the rational design of new, more potent derivatives. By understanding the structure-activity relationship (SAR) at a molecular level, modifications can be proposed to improve binding affinity and selectivity.

For instance, if the docking simulation reveals an unoccupied hydrophobic pocket in the active site near the cyclopropyl group, derivatives with larger hydrophobic substituents at that position could be designed and synthesized. Similarly, if a hydrogen bond donor is identified in the receptor that is not being utilized, a corresponding acceptor group could be introduced into the ligand. This iterative process of design, synthesis, and testing, guided by computational modeling, is a cornerstone of modern drug discovery. nih.govacs.org

Biological and Biochemical Mechanisms of Action of 3 Cyclopropylisothiazole 5 Carboxylic Acid Derivatives

Interaction with Specific Molecular Targets

At the molecular level, the efficacy of a compound is determined by its ability to bind to and modulate the function of specific biological macromolecules. Derivatives of 3-cyclopropylisothiazole-5-carboxylic acid are investigated for their potential to interact with enzymes, cellular receptors, and nucleic acids.

Enzyme inhibition is a primary mechanism through which therapeutic agents exert their effects. The structural features of this compound derivatives make them candidates for inhibiting several key enzymes.

Catalase: While specific studies on this compound derivatives' effects on catalase are not extensively documented, research on structurally related heterocyclic carboxylic acids provides a basis for potential interactions. For instance, 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc) has been shown to inhibit human erythrocyte catalase in a pH-dependent manner. The strongest inhibition by ATZc was observed at pH 7.5 with an IC50 value of 23.21 µM, while the weakest inhibition occurred at pH 5.5 with an IC50 of 49.01 µM. This suggests that the carboxylic acid moiety on a heterocyclic ring can play a role in modulating the activity of this crucial antioxidant enzyme.

O-acetylserine sulfhydrylase (OASS): Derivatives featuring a cyclopropane-carboxylic acid scaffold have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme crucial for cysteine biosynthesis in many pathogenic bacteria. nih.gov These compounds have demonstrated inhibitory activity in the low nanomolar range against both OASS-A and OASS-B isoforms from Salmonella Typhimurium. nih.govnih.gov The trans configuration of the cyclopropane (B1198618) ring is considered important for this activity. nih.gov The development of these inhibitors represents a promising strategy for creating antibacterial adjuvants, which can enhance the efficacy of conventional antibiotics. nih.govnih.gov

c-Met kinase: The c-Met receptor tyrosine kinase is a key target in cancer therapy due to its role in tumor growth, invasion, and metastasis. nih.gov Thiazole (B1198619) and its isomer isothiazole (B42339) are common scaffolds in the design of c-Met inhibitors. Studies on thiazole/thiadiazole carboxamide derivatives have led to the identification of potent c-Met inhibitors. researchgate.net For example, pyrazolo[3,4-d]thiazole derivatives have shown inhibitory activity against c-Met in the nanomolar range, with some compounds exhibiting IC50 values as low as 4.27 nM. semanticscholar.org These findings highlight the potential of the isothiazole-5-carboxylic acid core as a platform for developing novel c-Met kinase inhibitors.

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer treatment. nih.gov Thiazole-based hydroxamate derivatives have been developed as potent HDAC inhibitors, with some compounds showing excellent activity against the HDAC1 isoform and demonstrating significant anti-proliferative effects in cancer cell lines like HepG2. nih.gov Similarly, other carboxylic acid derivatives have been designed as HDAC inhibitors. researchgate.net For instance, certain pyrazole (B372694) derivatives containing a carboxyl group exhibited IC50 values against total histone deacetylases ranging from 51 to 65 µM. nih.gov This indicates that the carboxylic acid group, in concert with a heterocyclic ring system like isothiazole, is a viable structural motif for targeting HDACs.

| Compound Class | Target Isoform | Reported Activity | Reference |

|---|---|---|---|

| Cyclopropane-Carboxylic Acid Derivatives | StOASS-A & StOASS-B | Low nanomolar range | nih.gov |

| Compound Class | IC50 | Reference |

|---|---|---|

| Pyrazolo[3,4-d]thiazole derivative 5a | 4.27 nM | semanticscholar.org |

| Pyrazolo[3,4-d]thiazole derivative 5b | 7.95 nM | semanticscholar.org |

| Triazolothiadiazole derivative 21 | Ki = 0.025 µM | nih.gov |

| Compound Class | Target | IC50 | Reference |

|---|---|---|---|

| Thiazole-hydroxamate derivative 15a | HDAC1 | 3.2 nM | nih.gov |

| Thiazole-hydroxamate derivative 15d | HDAC1 | 5.1 nM | nih.gov |

| p-nitrophenyl pyrazole derivative 5j | Total HDACs | 51 µM | nih.gov |

| p-carboxylphenyl pyrazole derivative 5k | Total HDACs | 65 µM | nih.gov |

The ability of small molecules to bind to and modulate cellular receptors is a cornerstone of pharmacology. While direct evidence of this compound derivatives binding to specific receptors is limited, studies on analogous pyrazole-carboxamides show potent binding to cannabinoid receptors (CB1), with some derivatives exhibiting Ki values in the low nanomolar range (e.g., 6.9 nM). researchgate.net This demonstrates that the carboxamide derivative of a five-membered heterocyclic ring can effectively interact with G-protein coupled receptors. This suggests a potential, yet unexplored, avenue for derivatives of this compound to act as modulators of various receptor systems.

The interaction of small molecules with proteins and nucleic acids can lead to significant biological outcomes. Docking analyses of cyclopropane carboxylic acid derivatives have shown potential interactions with proteins like collagenase. This suggests that the cyclopropane and carboxylic acid moieties can anchor the molecule within the active sites of proteins. While direct DNA binding or intercalation by related thiazole derivatives has not been observed, some compounds can induce DNA damage through indirect mechanisms, potentially by generating reactive oxygen species or inhibiting enzymes involved in DNA repair.

Investigations at Cellular and Subcellular Levels (In Vitro, Non-Human Models)

The molecular interactions of this compound derivatives translate into observable effects at the cellular level. In vitro studies using non-human models are crucial for elucidating how these compounds affect cellular signaling, survival, and proliferation.

The Keap1/Nrf2/ARE pathway is a major cellular defense mechanism against oxidative and electrophilic stress. nih.govmsjonline.org Under normal conditions, the Keap1 protein sequesters the transcription factor Nrf2 in the cytoplasm, leading to its degradation. msjonline.org Electrophilic compounds can react with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a wide array of cytoprotective genes. nih.govnih.gov

While specific studies linking this compound derivatives to this pathway are not yet prevalent, many phytochemicals containing α,β-unsaturated carbonyl groups or other electrophilic centers are known activators of the Nrf2 pathway. nih.gov Given the chemical nature of the isothiazole ring, its derivatives could potentially act as electrophiles, thereby modulating this critical cytoprotective pathway. Activation of this pathway is a key mechanism for cancer chemoprevention and protection against oxidative stress-related diseases. nih.gov

A significant focus of anticancer drug discovery is the identification of compounds that can halt cell cycle progression and induce programmed cell death (apoptosis) in cancer cells. Numerous derivatives containing thiazole or carboxylic acid functionalities have demonstrated potent activities in these areas.

Cell Cycle Arrest: Substituted 1-thiazol-2-yl-pyrazole-5-carboxylic acid derivatives have been shown to cause cell cycle arrest at the G0/G1 interphase in various tumor cell lines. nih.gov Similarly, novel thiazole-based HDAC inhibitors significantly arrested HepG2 cells at the G0/G1 phase. nih.gov Other compounds, such as certain ciprofloxacin (B1669076) derivatives, have been found to induce G2/M phase arrest. nih.gov This indicates that the isothiazole-5-carboxylic acid scaffold is a promising template for designing agents that can interfere with the cancer cell cycle.

Apoptosis Induction: The induction of apoptosis is a hallmark of effective anticancer agents. Thiazole-based HDAC inhibitors have been shown to induce apoptosis in HepG2 cells. nih.gov Research on other heterocyclic structures, such as benzimidazole (B57391) derivatives, has also demonstrated effective apoptosis induction in various cancer cell lines, including A549, MDA-MB-231, and SKOV3. mdpi.com The mechanisms often involve the modulation of key apoptotic proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.gov

| Compound Class | Cell Line | Effect | Reference |

|---|---|---|---|

| 1-Thiazol-2-yl-pyrazole-5-carboxylic acid derivative | Various tumor cells | G0/G1 arrest | nih.gov |

| Thiazole-based HDAC inhibitor (15a, 15d) | HepG2 | G0/G1 arrest | nih.gov |

| Ciprofloxacin-derivative | HCT116, A549 | G2/M arrest | nih.gov |

| Rosmarinic acid | MDA-MB-231 | G0/G1 arrest | researchgate.net |

| Rosmarinic acid | MDA-MB-468 | S-phase arrest | researchgate.net |

| Compound Class | Cell Line | Observed Mechanism | Reference |

|---|---|---|---|

| Thiazole-based HDAC inhibitor (15a, 15d) | HepG2 | Induction of apoptosis and pyroptosis | nih.gov |

| Ciprofloxacin-derivative | HCT116, A549 | Overexpression of p53 and Bax, decreased Bcl-2 | nih.gov |

| Benzimidazole-derivative (10, 13) | A549, MDA-MB-231, SKOV3 | Effective induction of apoptosis | mdpi.com |

Mechanisms of Antimicrobial Activity (e.g., interference with quorum sensing, membrane integrity)

Derivatives of the isothiazole and related thiazole scaffolds exhibit antimicrobial properties through diverse and sophisticated mechanisms. A significant area of investigation has been their ability to disrupt bacterial communication and structural integrity.

One primary mechanism is the interference with quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation and virulence factor production. mdpi.com The disruption of QS can be achieved by inhibiting the production of signaling molecules or by blocking their perception. nih.gov For instance, certain benzothiazole (B30560) derivatives linked to 1,2,3,5-tetrazine (B1252110) have been designed to not only inhibit bacterial growth but also to interfere with quorum sensing mechanisms and prevent biofilm formation, offering a strategy to attenuate virulence. nih.gov This approach is considered a promising way to combat infections and overcome antibiotic resistance. mdpi.com Research on 1H-pyrrole-2,5-dicarboxylic acid, another heterocyclic compound, demonstrated it could reduce the production of QS signaling molecules like C4-HSL and 3-oxo-C12-HSL in Pseudomonas aeruginosa, thereby inhibiting QS-regulated functions. frontiersin.org

Another critical antimicrobial mechanism involves the disruption of bacterial membrane integrity. Amphiphilic derivatives of aminoglycosides, for example, have been shown to interact with components of the bacterial cell wall, such as lipoteichoic acids in Gram-positive bacteria. nih.gov This interaction leads to membrane depolarization and increased permeability, ultimately causing the disruption of the cell wall and impairment of septum formation. nih.gov Similarly, certain benzothiazole derivatives act as membrane-perturbing agents that can depolarize the cytoplasmic membrane of both S. aureus and E. coli. nih.gov By compromising the physical barrier of the cell, these compounds induce leakage of cellular contents and cell death.

The table below summarizes findings on the antimicrobial mechanisms of related heterocyclic compounds.

| Compound Class | Mechanism of Action | Target Organism(s) | Key Findings | Reference |

| Benzothiazole-tetrazine derivatives | Interference with Quorum Sensing; Biofilm Inhibition | Klebsiella aerogenes, Acinetobacter baumannii, etc. | Designed to disrupt bacterial communication and attenuate virulence factors. | nih.gov |

| Amphiphilic aminoglycoside derivatives | Disruption of Membrane Integrity | S. aureus, B. subtilis | Interacts with lipoteichoic acids, causing membrane depolarization and permeability. | nih.gov |

| Benzothiazole derivatives | Membrane Perturbation | S. aureus, E. coli | Acts as agents that depolarize the cytoplasmic membrane. | nih.gov |

| 1H-Pyrrole-2,5-dicarboxylic acid | Quorum Sensing Inhibition | P. aeruginosa | Reduces the secretion of C4-HSL and 3-oxo-C12-HSL signaling molecules. | frontiersin.org |

Molecular Basis of Anti-inflammatory Actions

The anti-inflammatory properties of isothiazole and related heterocyclic derivatives are often rooted in their ability to modulate key enzymatic pathways involved in the inflammatory response. A primary molecular basis for their action is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are crucial mediators of inflammation, pain, and fever. nih.govmdpi.com

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and/or COX-2. nih.gov Similarly, studies on various thiazole-based compounds have identified them as potent COX inhibitors. For example, a series of 5-thiazol-based thiazolidinone derivatives were found to be selective COX-1 inhibitors, with an inhibitory effect superior to the reference drug naproxen. nih.gov Molecular docking studies for these compounds identified the amino acid residue Arg 120 within the COX-1 active site as being critical for their inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insight

Identification of Key Pharmacophoric Elements

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For isothiazole and thiazole derivatives, SAR studies have identified several key pharmacophoric elements essential for their antimicrobial and anti-inflammatory effects.

For antimicrobial activity, the nature and position of substituents on the heterocyclic ring are determinant. SAR studies on 2-aminothiazole (B372263) derivatives revealed that a wide range of substitutions at the 2-, 4-, and 5-positions significantly impacts their inhibitory potential against Mycobacterium tuberculosis. researchgate.net In another study on thiazole derivatives, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) group at position 2 of the thiazole ring was found to be beneficial for antibacterial activity. nih.gov Furthermore, studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives indicated that a 3-methylbutanoic acid substituent on the nitrogen of the 2-thioxothiazolidin-4-one moiety is advantageous for antibacterial action. mdpi.com This highlights that specific alkyl and aryl substitutions at defined positions are critical pharmacophoric features.

Regarding anti-inflammatory activity, SAR studies on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety established that a 2-pyridyl substituent is crucial for antiproliferative activity, which is often linked to anti-inflammatory effects. mdpi.com For 5-thiazol-based thiazolidinone derivatives, SAR revealed that anti-inflammatory activity depends on both the nature and the position of the substituent on the benzene (B151609) ring. nih.gov

The table below summarizes key structural features and their impact on biological activity.

| Compound Series | Key Pharmacophoric Element | Position | Impact on Activity | Reference |